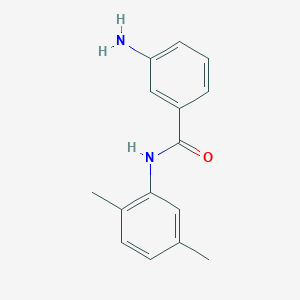
6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid
Overview
Description
6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid is a chemical compound known for its unique structure and properties It belongs to the quinoline family, which is characterized by a heterocyclic aromatic organic compound structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethoxy and trifluoromethyl groups into the quinoline ring. This can be achieved through nucleophilic substitution reactions, where appropriate precursors are treated with reagents like trifluoromethoxy anion and trifluoromethyl anion under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and high-pressure reactors to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.
Scientific Research Applications
6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific enzymes, influencing cellular processes and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 6-(trifluoromethoxy)quinoline-4-carboxylic Acid
- 2-(trifluoromethyl)quinoline-4-carboxylic Acid
- 6-methoxy-2-(trifluoromethyl)quinoline-4-carboxylic Acid
Uniqueness
6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic Acid is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups. These groups impart distinct electronic and steric properties, enhancing its reactivity and potential applications compared to similar compounds. The combination of these functional groups makes it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO3/c13-11(14,15)9-4-7(10(20)21)6-3-5(22-12(16,17)18)1-2-8(6)19-9/h1-4H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUAVZRBBNIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


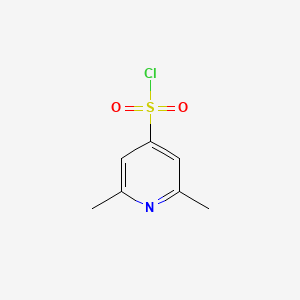

![(2Z)-3-[(6-methoxypyridin-3-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B3075031.png)
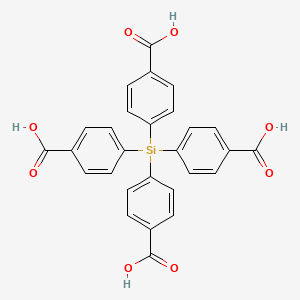
![8-(2-ethoxy-2-oxoethyl)-3-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B3075051.png)
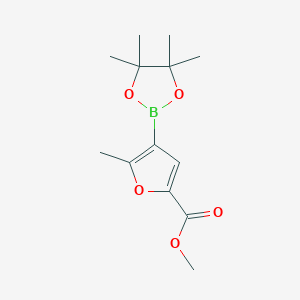
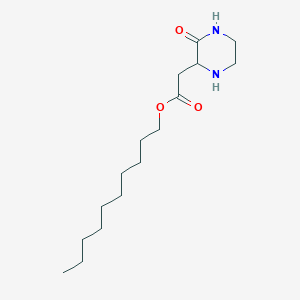
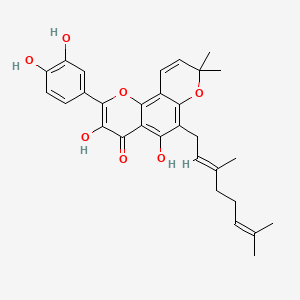
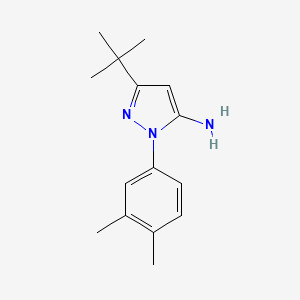
![3-nitro-2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidin-1-yl)pyridine](/img/structure/B3075105.png)
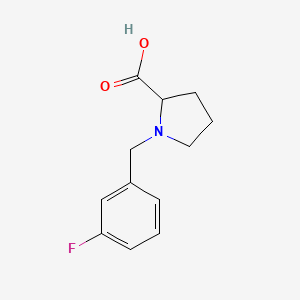
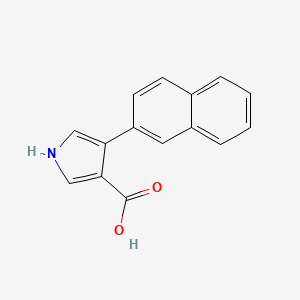
![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)
